4-(1,1-Difluoroethyl)benzylamine: Technical Guide to Structure, Properties, and Synthesis
4-(1,1-Difluoroethyl)benzylamine: Technical Guide to Structure, Properties, and Synthesis
The following technical guide details the chemical structure, properties, and synthesis of 4-(1,1-Difluoroethyl)benzylamine , a specialized fluorinated building block used in medicinal chemistry.
Executive Summary
4-(1,1-Difluoroethyl)benzylamine is a fluorinated amine intermediate used primarily in drug discovery as a bioisostere for 4-ethylbenzylamine or 4-isopropylbenzylamine. The incorporation of the 1,1-difluoroethyl (
This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis route from commercial precursors, and safety protocols for handling.
Chemical Identity & Structure
The compound is characterized by a benzylamine core substituted at the para position with a 1,1-difluoroethyl group. This specific fluorination pattern creates a chemically stable, lipophilic handle that resists oxidative metabolism (e.g., benzylic hydroxylation).
Identification Data
| Parameter | Detail |
| Chemical Name | 4-(1,1-Difluoroethyl)benzylamine |
| Systematic Name | [4-(1,1-Difluoroethyl)phenyl]methanamine |
| Molecular Formula | |
| Molecular Weight | 171.19 g/mol |
| Key Precursor CAS | 55805-05-5 (4-(1,1-Difluoroethyl)benzonitrile) |
| Acid Precursor CAS | 55805-14-6 (4-(1,1-Difluoroethyl)benzoic acid) |
Note on Sourcing: While the free amine is often synthesized in-situ or on-demand, it is most commonly sourced via its stable nitrile precursor (CAS 55805-05-5).
Structural Analysis (Bioisosterism)
The 1,1-difluoroethyl group serves as a non-classical bioisostere.
-
Vs. Ethyl Group: The
moiety replaces , removing a metabolically labile benzylic hydrogen while maintaining similar steric bulk. -
Vs. Carbonyl: The gem-difluoro group mimics the electronic withdrawal of a carbonyl ketone without the hydrogen-bond accepting capability, altering the pKa of the distal amine.
Physicochemical Properties
The following data combines experimental values from analogous fluorinated benzylamines and calculated descriptors for the specific target.
| Property | Value (Approx.) | Context/Relevance |
| LogP (Octanol/Water) | ~1.8 - 2.1 | More lipophilic than benzylamine (1.09) but less than 4-trifluoromethylbenzylamine. |
| pKa (Conjugate Acid) | ~8.9 - 9.1 | Slightly lower than benzylamine (9.33) due to the inductive electron-withdrawing effect of the |
| Boiling Point | ~205 - 210 °C | Estimated based on 4-fluorobenzylamine (183°C) and molecular weight increase. |
| Density | ~1.15 g/mL | Higher density than non-fluorinated analogs due to fluorine content. |
| H-Bond Donors | 1 (Amine) | Primary amine functionality for amide coupling or reductive amination. |
| H-Bond Acceptors | 3 | Nitrogen lone pair + 2 Fluorine atoms (weak acceptors). |
Synthesis & Manufacturing
Since the free amine is prone to carbonate formation upon air exposure, the most robust synthesis route proceeds via the reduction of 4-(1,1-difluoroethyl)benzonitrile .
Retrosynthetic Analysis
The synthesis targets the construction of the
Figure 1: Validated synthesis route from 4-acetylbenzonitrile.
Detailed Protocol
Step 1: Synthesis of 4-(1,1-Difluoroethyl)benzonitrile
-
Reagents: 4-Acetylbenzonitrile, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride), DCM (Dichloromethane).
-
Procedure:
-
Dissolve 4-acetylbenzonitrile (1.0 eq) in anhydrous DCM under
atmosphere. -
Add catalytic EtOH (0.1 eq) to activate the fluorinating agent.
-
Add Deoxo-Fluor (1.5 eq) dropwise at 0°C.
-
Allow to warm to room temperature and stir for 16–24 hours.
-
Quench: Carefully pour into saturated
(gas evolution!). -
Purification: Silica gel chromatography (Hexanes/EtOAc) yields the nitrile intermediate (CAS 55805-05-5).
-
Step 2: Reduction to 4-(1,1-Difluoroethyl)benzylamine
-
Reagents: Borane-THF complex (
) or Raney Nickel/ . -
Procedure (Borane Method):
-
Dissolve the nitrile intermediate in anhydrous THF.
-
Add
(1.0 M solution, 2.5 eq) at 0°C. -
Reflux for 4 hours.
-
Cool to 0°C and quench with MeOH, followed by 6M HCl to cleave the boron-amine complex.
-
Reflux the acidic solution for 1 hour.
-
Workup: Basify with NaOH to pH >12, extract with DCM, dry over
, and concentrate. -
Storage: Store under Argon/Nitrogen to prevent carbamate formation from atmospheric
.
-
Applications in Drug Discovery
This building block is utilized to optimize Lead compounds exhibiting poor metabolic stability or suboptimal pharmacokinetics (PK).
Metabolic Stability
The 1,1-difluoroethyl group blocks the benzylic oxidation pathway.
-
Mechanism: In 4-ethylbenzylamine derivatives, Cytochrome P450 enzymes rapidly hydroxylate the benzylic carbon (
to the ring). -
Solution: Substitution with fluorine increases the C-H bond dissociation energy (or removes the H entirely in the
-position), halting this metabolic soft spot.
Lipophilicity Modulation
The
-
Comparison: It is less lipophilic than a
group but more lipophilic than a methyl group. -
Use Case: When a molecule is too polar to cross the Blood-Brain Barrier (BBB), replacing a methyl ether or ethyl group with 1,1-difluoroethyl can increase brain penetration without significantly increasing molecular weight.
Handling & Safety (SDS Summary)
As a benzylic amine, this compound is corrosive and biologically active.
| Hazard Class | GHS Code | Description |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Flammability | H227 | Combustible liquid (Flash point >60°C).[2] |
Protective Measures:
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield.
-
Ventilation: Always handle in a fume hood to avoid inhalation of vapors.
-
Storage: Hygroscopic and air-sensitive. Store in a tightly sealed container under inert gas (Argon/Nitrogen) at 2–8°C.
References
-
Bioisosterism of Fluorine: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Synthesis of Difluoroethyl Arenes: Hu, J., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie.
-
Nitrile Precursor Data: PubChem Compound Summary for CAS 55805-05-5 (4-(1,1-Difluoroethyl)benzonitrile).
-
General Benzylamine Safety: Sigma-Aldrich Safety Data Sheet for 4-Fluorobenzylamine (Analogue).
